Leuoprorelin

Description

Historical Perspectives and Discovery of Gonadotropin-Releasing Hormone (GnRH) Analogues

The journey to understanding and synthesizing compounds like Leuprorelin (B1674837) began with the quest to identify the brain's control over the pituitary gland. For decades, the hypothalamus was suspected of releasing factors that regulate pituitary hormone secretion. This hypothesis was confirmed through the groundbreaking work of Andrew V. Schally and Roger Guillemin, who, working in separate laboratories, successfully isolated and characterized hypothalamic-releasing hormones. nih.govwikipedia.orgjewishvirtuallibrary.org Their monumental efforts, which involved processing millions of sheep and pig hypothalami, led to the identification of Thyrotropin-Releasing Hormone (TRH) and, in 1971, Gonadotropin-Releasing Hormone (GnRH). nih.govwikipedia.orgnih.gov This discovery, which earned them the 1977 Nobel Prize in Physiology or Medicine, unveiled GnRH as a decapeptide responsible for controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. wikipedia.orgjewishvirtuallibrary.orgnih.gov

The elucidation of GnRH's ten-amino-acid structure opened the door for chemists and pharmacologists to synthesize analogues. nih.gov The initial goal was to create more potent and longer-lasting versions of the native hormone to stimulate gonadotropin release. nih.gov However, researchers soon observed a paradoxical effect: continuous stimulation with these potent GnRH agonists, after an initial "flare" of LH and FSH secretion, led to a profound and sustained suppression of the pituitary-gonadal axis. nih.govwikidoc.org This phenomenon, known as downregulation or desensitization, became the therapeutic foundation for GnRH agonists. nih.gov Leuprorelin (also known as leuprolide acetate) was synthesized around 1973 by Takeda Chemical Industries in Japan and became the first GnRH agonist to enter extensive clinical development. nih.govnih.gov Its design included specific amino acid substitutions that increased its potency and resistance to degradation compared to native GnRH. nih.gov

Table 1: Key Milestones in the Development of GnRH Analogues

| Year | Milestone | Key Researchers/Institutions | Significance |

| 1971 | Isolation and sequencing of native GnRH. nih.govnih.gov | Andrew V. Schally & Roger Guillemin. wikipedia.org | Identified the primary structure of the hormone, enabling the synthesis of analogues. nih.gov |

| ~1973 | Synthesis of Leuprorelin. nih.gov | Takeda Chemical Industries. nih.gov | Created a potent, long-acting GnRH agonist with enhanced stability. nih.gov |

| 1977 | Nobel Prize in Physiology or Medicine awarded. wikipedia.orgnih.gov | Andrew V. Schally & Roger Guillemin. jewishvirtuallibrary.org | Recognized the discovery of hypothalamic hormones, including GnRH. jewishvirtuallibrary.org |

| 1980s | Introduction of GnRH analogues for medical use. wikipedia.org | Multiple research groups. | Marked the beginning of therapeutic applications based on pituitary downregulation. wikipedia.orgwikipedia.org |

| 1985 | First FDA approval of Leuprorelin. nih.govscirp.org | Takeda and Abbott Laboratories. nih.gov | Established Leuprorelin as a treatment for hormone-dependent conditions like prostate cancer. nih.gov |

Significance of Leuprorelin as a Synthetic GnRH Agonist in Biomedical Research

Leuprorelin is a synthetic nonapeptide analogue of the naturally occurring GnRH. scirp.org Its structure is modified to enhance its biological activity. Specifically, a D-amino acid is substituted for the glycine (B1666218) molecule at position 6, which increases its resistance to enzymatic degradation and enhances its binding affinity to the GnRH receptor, making it significantly more potent than the native hormone. nih.gov

The primary significance of Leuprorelin in biomedical research stems from its biphasic mechanism of action on the pituitary GnRH receptors. nih.gov

Initial Agonist Effect (Flare-up): Upon initial administration, Leuprorelin binds to GnRH receptors and mimics the action of natural GnRH, causing a transient increase in the secretion of LH and FSH. nih.govscirp.org This initial stimulatory phase is often referred to as a "flare effect." researchgate.net

Receptor Downregulation (Suppression): Continuous, non-pulsatile exposure to Leuprorelin leads to the desensitization of the pituitary gland. This process involves the downregulation of GnRH receptors on the surface of pituitary gonadotrophs, rendering them unresponsive to further stimulation. nih.govwikipedia.org The result is a profound and reversible suppression of LH and FSH secretion, leading to a significant reduction in the production of gonadal sex hormones, such as testosterone (B1683101) and estrogen, to castrate or postmenopausal levels. wikipedia.orgscirp.org

This ability to induce a reversible state of "medical castration" makes Leuprorelin an invaluable tool in academic and clinical research for studying and managing a wide array of hormone-sensitive conditions. wikipedia.org Its use allows researchers to investigate the physiological and pathological roles of sex hormones in diseases like prostate cancer, breast cancer, endometriosis, uterine fibroids, and central precocious puberty. wikipedia.orgwikipedia.org

Overview of Academic Research Trajectories in Leuprorelin Studies

Academic research involving Leuprorelin has evolved significantly since its initial development. The research trajectories can be broadly categorized into several key areas:

Oncology: The earliest and most extensive research focused on hormone-dependent cancers. In prostate cancer, studies demonstrated that the testosterone suppression induced by Leuprorelin was a highly effective strategy for palliative treatment. nih.gov This established a new paradigm in cancer endocrinology. Similar research explored its utility in premenopausal breast cancer, where reducing estrogen levels is a key therapeutic goal.

Gynecology: A major research avenue has been the application of Leuprorelin in benign gynecological disorders that are estrogen-dependent. Extensive academic studies have investigated its role in managing endometriosis by suppressing ovarian estrogen production, thereby reducing the growth of ectopic endometrial tissue. nih.gov Likewise, its use in shrinking uterine fibroids preoperatively has been a significant area of research. nih.gov

Reproductive Medicine and Fertility: In the context of assisted reproduction technologies (ART) like in vitro fertilization (IVF), research has focused on using Leuprorelin to prevent a premature LH surge. nih.gov This allows for controlled ovarian stimulation and timed oocyte retrieval. The "flare-up" effect of the agonist has also been studied in specific protocols to augment the initial stages of folliculogenesis. nih.gov

Pediatric Endocrinology: Research into central precocious puberty (CPP) has been a critical application for Leuprorelin. Studies in this field focus on its ability to halt the premature activation of the hypothalamic-pituitary-gonadal axis, allowing for normal physical and psychosocial development. nih.gov

Emerging Research Areas: More recent academic investigations have explored Leuprorelin's potential in other fields. For instance, some research is examining its possible effects in neurodegenerative conditions like Alzheimer's disease. cpcscientific.com Furthermore, the discovery of other regulatory neuropeptides like Gonadotropin-Inhibitory Hormone (GnIH), which also modulates the reproductive axis, has opened new lines of inquiry into the complex interplay of hormonal control, where Leuprorelin can serve as a tool to probe specific pathways. neuroinf.jpfrontiersin.orgresearchgate.net

Table 2: Evolution of Leuprorelin Research Applications

| Research Area | Initial Focus | Evolving & Current Research Trajectories |

| Oncology | Palliative treatment of advanced prostate cancer. | Use in combination with other therapies, management of different stages of breast cancer. |

| Gynecology | Management of endometriosis and uterine fibroids. nih.gov | Preoperative optimization, long-term management strategies. |

| Fertility | Prevention of premature ovulation in IVF cycles. nih.gov | Optimization of stimulation protocols (e.g., flare protocols), trigger for final oocyte maturation. nih.govlongdom.org |

| Pediatrics | Treatment of central precocious puberty. nih.govwikipedia.org | Long-term effects on growth and reproductive function. |

| Neuroscience | (Minimal) | Investigating potential roles in neuroprotection and Alzheimer's disease. cpcscientific.com |

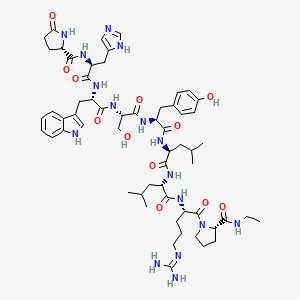

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-UILVTTEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54785-87-4 | |

| Record name | 54785-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Structure Activity Relationships of Leuprorelin

Peptide Chemistry and Primary Sequence Analysis of Leuprorelin (B1674837)

Nonapeptide Structure and Amino Acid Composition

Leuprorelin, also known as leuprolide, is a synthetic polypeptide consisting of nine amino acid residues. nih.govgenscript.com Its primary sequence is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. google.compolypeptide.com This structure represents a modification of the native gonadotropin-releasing hormone (GnRH), which is a decapeptide. nih.gov Specifically, Leuprorelin is a nonapeptide where the C-terminal glycine (B1666218) amide of GnRH is replaced by an N-ethylamide group attached to proline. google.comresearchgate.net

Table 1: Amino Acid Sequence of Leuprorelin

| Position | Amino Acid | Abbreviation |

|---|---|---|

| 1 | Pyroglutamic Acid | pGlu |

| 2 | Histidine | His |

| 3 | Tryptophan | Trp |

| 4 | Serine | Ser |

| 5 | Tyrosine | Tyr |

| 6 | D-Leucine | D-Leu |

| 7 | Leucine | Leu |

| 8 | Arginine | Arg |

Significance of D-Amino Acid Substitution (e.g., D-Leu6) for Stability and Potency

A critical modification in the structure of Leuprorelin is the substitution of the glycine residue at position 6 of the native GnRH with a D-Leucine (D-Leu). researchgate.netmdpi.com This single substitution of a naturally occurring L-amino acid with its D-enantiomer has profound effects on the molecule's stability and potency. mdpi.comnih.gov

The introduction of D-Leu6 significantly enhances the peptide's resistance to enzymatic degradation. mdpi.comoncohemakey.com Proteolytic enzymes that would normally cleave the peptide bond between Gly6 and Leu7 in native GnRH are less effective against the D-amino acid configuration, leading to a longer circulating half-life for Leuprorelin compared to the natural hormone. nih.govmdpi.com This increased metabolic stability is a key factor in its enhanced therapeutic efficacy. researchgate.net

Furthermore, the D-amino acid at position 6 plays a crucial role in stabilizing a specific three-dimensional conformation of the peptide that is favorable for receptor binding. mdpi.comoncohemakey.comresearchgate.net This substitution promotes the formation of a β-II' turn conformation, which is believed to be the bioactive conformation for GnRH agonists. mdpi.comoncohemakey.com This stabilized folded structure increases the binding affinity of the analogue to the GnRH receptor, contributing to its super-agonist activity. nih.govresearchgate.net The combination of increased stability and higher receptor affinity makes Leuprorelin significantly more potent than native GnRH. mdpi.comsemanticscholar.orgtandfonline.com

Conformational Analysis and Solution Structures of Leuprorelin

The three-dimensional structure of Leuprorelin in solution is not static but exists as an ensemble of interconverting conformations. Understanding these conformational preferences is essential for elucidating the mechanism of its interaction with the GnRH receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in studying the solution conformation of Leuprorelin. researchgate.netnih.gov Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide information about through-space and through-bond proton connectivities, respectively. researchgate.netupatras.gr

NMR studies of Leuprorelin in various solvent systems, including aqueous/deuterated methanol (B129727) and DMSO, have revealed insights into its flexibility and preferred conformations. researchgate.netnih.gov For instance, in a mixed aqueous/methanol solution, NOESY spectra indicated short-range connectivities characteristic of a flexible molecule. researchgate.net However, specific long-range NOE cross-peaks have also been observed, suggesting the presence of defined structural motifs. researchgate.net Depending on the solvent, different turn structures have been identified; for example, a β-turn type I in the 2-5 segment in DMSO-d6 and a β-turn type II in the 3-6 segment in D2O have been proposed. nih.gov

Molecular Dynamics Simulations and Theoretical Modeling

To complement experimental data from NMR, molecular dynamics (MD) simulations and other theoretical modeling techniques are employed to explore the conformational landscape of Leuprorelin. researchgate.netnih.govuit.no These computational methods allow for the simulation of the peptide's dynamic behavior over time, providing a more detailed picture of its structural fluctuations and stable states. nih.govworldscientific.com

Identification of Key Structural Motifs (e.g., Beta-Turn Conformations)

A recurring theme in the structural analysis of Leuprorelin and other GnRH analogues is the importance of beta-turn conformations. mdpi.comoncohemakey.comresearchgate.net A beta-turn is a secondary structure motif where the polypeptide chain reverses its direction. The substitution of Gly6 with a D-amino acid in GnRH analogues is known to stabilize a β-II' turn involving residues 5-8. mdpi.comnih.gov

NMR studies on Leuprorelin have provided evidence for the propensity to form a bend involving residues 5 and 6. researchgate.net The presence of a turn around residues 6 and 7, regardless of the specific type (e.g., type I' or type II'), appears to be important for the biological activity of GnRH analogues. acs.org These turns bring the N- and C-terminal regions of the peptide into proximity, which is thought to be crucial for effective receptor binding and activation. researchgate.netoncohemakey.com The identification of these key structural motifs is fundamental to understanding the structure-activity relationship of Leuprorelin and for the rational design of new, more potent analogues. nih.gov

Structure-Activity Relationship (SAR) Studies of Leuprorelin Analogues

The development of synthetic Gonadotropin-Releasing Hormone (GnRH) analogues like leuprorelin was a significant step forward in manipulating the hypothalamic-pituitary-gonadal axis for therapeutic purposes. mdpi.com The enhanced potency and stability of these analogues compared to native GnRH are direct results of specific amino acid substitutions that alter their molecular architecture and, consequently, their biological activity. mdpi.comnih.gov

Impact of Amino Acid Substitutions on GnRH Receptor Binding Affinity

Structure-activity relationship (SAR) studies have been crucial in optimizing GnRH analogues. The native GnRH decapeptide has a very short half-life, making it unsuitable for many therapeutic applications. mdpi.com Key modifications, particularly at positions 6 and 10, led to the development of super-agonists like leuprorelin with dramatically improved characteristics. mdpi.comunimi.it

The most critical substitution in leuprorelin is the replacement of the glycine residue at position 6 (Gly⁶) of the native GnRH with a D-Leucine (D-Leu). mdpi.comresearchgate.net This single change provides two major benefits. Firstly, the D-amino acid at this position confers significant resistance to enzymatic degradation by peptidases. mdpi.com Secondly, and crucially for receptor interaction, the substitution of Gly⁶ with a D-amino acid significantly increases the binding affinity for the GnRH receptor. nih.gov Studies have shown that substituting the original glycine with a D-amino acid can enhance the binding affinity by as much as 1000-fold. mdpi.com This increased affinity is a primary contributor to the heightened potency of agonists like leuprorelin and triptorelin. unimi.it

Another key modification in leuprorelin is at the C-terminus. The native Gly¹⁰-NH₂ is replaced with an ethylamide group (Pro⁹-NHEt). mdpi.comunimi.it This alteration protects the C-terminal end of the peptide from enzymatic breakdown, further increasing the molecule's stability and half-life. mdpi.com This change also contributes to stronger receptor binding by increasing the hydrophobicity of the molecule. mdpi.com

Systematic studies have revealed the differential impact of various substitutions on receptor binding. For instance, while D-amino acid substitutions at position 6 generally lead to super-agonists, replacing the same Gly⁶ with an L-amino acid results in a peptide with drastically reduced potency. nih.gov Research comparing various D-amino acid substitutions at position 6 has shown that analogues with D-Trp⁶ (triptorelin), D-Leu⁶ (leuprorelin), and D-Ala⁶ all exhibit high binding affinity and potent agonist activity. nih.gov In contrast, substitutions at other positions, such as replacing Arg⁸ with a neutral amino acid, can lead to low binding potency. oup.com

The following table summarizes the impact of key substitutions on the relative binding affinity of GnRH analogues to the pituitary GnRH receptor, a key preclinical system for evaluating these compounds.

| Compound/Analogue | Key Substitution(s) | Relative Binding Affinity Compared to Native GnRH | Reference |

| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Baseline (1x) | unimi.it |

| Leuprorelin | Gly⁶ → D-Leu , Gly¹⁰-NH₂ → Pro⁹-NHEt | Higher affinity; Kd is 2 to 14-fold lower than native GnRH | unimi.itresearchgate.net |

| Triptorelin | Gly⁶ → D-Trp | Higher affinity; Kd is 2 to 14-fold lower than native GnRH | unimi.itnih.gov |

| Buserelin | Gly⁶ → D-Ser , Gly¹⁰-NH₂ → Pro⁹-NHEt | Higher affinity; Kd is 5 to 70-fold lower than native GnRH | mdpi.comunimi.it |

| [D-Ala⁶]-GnRH | Gly⁶ → D-Ala | Potency is 350-400% of native GnRH | nih.gov |

| [L-Ala⁶]-GnRH | Gly⁶ → L-Ala | Potency is 4% of native GnRH | nih.gov |

| [Gln⁸]-GnRH | Arg⁸ → Gln | Decreased affinity | journals.co.za |

Correlation Between Conformational Changes and Biological Activity in Preclinical Systems

The biological activity of leuprorelin and its analogues is intrinsically linked to their three-dimensional shape or conformation. journals.co.za Native GnRH is a flexible molecule, but for receptor binding and activation, it must adopt a specific folded structure. mdpi.comjournals.co.za A critical conformational feature is a β-II' turn centered around residues Tyr⁵-Gly⁶-Leu⁷-Arg⁸. mdpi.com This turn brings the N- and C-termini of the peptide into proximity, which is thought to be essential for proper interaction with the GnRH receptor. mdpi.comjournals.co.za

The substitution of Gly⁶ with a D-amino acid, as seen in leuprorelin, is pivotal because it stabilizes and enhances this crucial β-II' turn conformation. mdpi.com This conformational stabilization is a major reason for the increased receptor binding affinity and biological potency of these analogues. mdpi.com Molecular modeling and NMR studies have indicated that low-energy conformers of active GnRH analogues consistently feature a β-turn at the position 6 residue. journals.co.za

Preclinical studies in systems like rat pituitary cells directly correlate these conformational properties with biological outcomes. Analogues that readily adopt the U-shaped or bent conformation are potent agonists, stimulating LH and FSH release effectively. mdpi.com The design of highly constrained dicyclic GnRH antagonists has further supported the model of a receptor-bound conformation that features a "beta-hairpin-like" structure. nih.gov The ability of these complex, conformationally restricted molecules to retain high biological activity gives strong support to the hypothesis that GnRH and its potent analogues like leuprorelin must adopt a similar shape to bind to and activate their receptor. nih.gov Therefore, a direct correlation exists: molecular modifications that promote a stable, folded, β-turn-containing conformation enhance biological activity in preclinical systems, while changes that favor an extended, flexible state diminish it. mdpi.comjournals.co.za

Synthetic Methodologies for Leuprorelin and Its Derivatives in Research

Solid-Phase Peptide Synthesis (SPPS) Approaches for Leuprorelin (B1674837)

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of leuprorelin, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.govresearchgate.net This method simplifies the purification process as excess reagents and by-products can be removed by washing the resin. rsc.org

Fmoc/tBu Chemistry in Leuprorelin Fragment Synthesis

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in the SPPS of leuprorelin. researchgate.netresearchgate.netgoogle.com In this approach, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group. researchgate.net This group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net

The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu) for serine and tyrosine, trityl (Trt) for histidine, and tert-butyloxycarbonyl (Boc) for tryptophan. researchgate.netjustia.com These protecting groups remain intact during the basic conditions of Fmoc deprotection and are cleaved at the final step of the synthesis using a strong acid cocktail, which also cleaves the peptide from the resin. researchgate.net

For instance, one synthetic route starts with Fmoc-Pro-OH attached to a 2-chlorotrityl chloride (2-CTC) resin. google.com The subsequent amino acids are then coupled sequentially. This method offers the advantage of milder reaction conditions compared to the older Boc/Bzl strategy, which utilizes harsh acids like hydrofluoric acid (HF). justia.com

Coupling Reagents and Resins in Peptide Elongation

The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide requires an activating agent, known as a coupling reagent. A variety of coupling reagents are employed in leuprorelin synthesis to ensure high efficiency and minimize side reactions like racemization. Common choices include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or N-hydroxybenzotriazole (HOBt). researchgate.netresearchgate.net Other effective coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as diisopropylethylamine (DIEA). justia.comresearchgate.net

The choice of resin is also critical. Resins like 2-chlorotrityl chloride (2-CTC) are popular because they allow for the cleavage of the peptide from the support under mild acidic conditions, which preserves the acid-labile side-chain protecting groups. justia.comgoogle.com This is particularly important for syntheses that involve subsequent solution-phase modifications. Other resins used in leuprorelin synthesis include Sieber Ethylamide resin and Rink Amide-AM resin, which directly yield the C-terminal ethylamide upon cleavage. researchgate.netresearchgate.net

| Parameter | Details | References |

| SPPS Strategy | Fmoc/tBu | researchgate.netgoogle.comjustia.com |

| Common Resins | 2-Chlorotrityl chloride (2-CTC), Sieber Ethylamide, Rink Amide-AM | researchgate.netjustia.comgoogle.comresearchgate.net |

| Coupling Reagents | DIC/HOAt, DIC/HOBt, HBTU/HOBt/DIEA, HATU/HOBt/DIEA | researchgate.netjustia.comresearchgate.netsioc-journal.cn |

| Side-Chain Protection | Ser(tBu), Tyr(tBu), His(Trt), Trp(Boc), Arg(Pbf) | researchgate.netjustia.com |

| Fmoc Deprotection | 20% piperidine in DMF | researchgate.net |

| Final Cleavage | Trifluoroacetic acid (TFA) cocktail | researchgate.net |

Liquid-Phase Peptide Synthesis (LPPS) Techniques

Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, where the peptide is synthesized in solution. firstwordpharma.combachem.com This method can be more scalable and avoids issues associated with the solid support, such as steric hindrance and incomplete reaction accessibility. nih.gov However, it requires purification of the intermediate peptide fragments after each coupling step. acs.org

Segment Condensation Strategies for Complex Peptide Assembly

Segment condensation, a hybrid approach, combines the advantages of both SPPS and LPPS. sioc-journal.cn In this strategy, protected peptide fragments are synthesized using SPPS, cleaved from the resin while maintaining their side-chain protection, and then coupled together in solution. justia.comresearchgate.net This method is particularly useful for the synthesis of long and complex peptides. mdpi.com

One documented synthesis of leuprorelin utilizes a (2+7) segment condensation strategy. sioc-journal.cn A protected dipeptide, Fmoc-Arg(Pbf)-Pro-NHEt, is synthesized in the liquid phase, while a protected heptapeptide (B1575542) fragment is synthesized via SPPS. sioc-journal.cn These two fragments are then coupled in solution using a coupling reagent like HATU/HOBt/DIEA in a solvent mixture of DMF and DMSO. sioc-journal.cn This approach can circumvent difficulties encountered in the stepwise SPPS of certain sequences, such as the coupling of sterically hindered amino acids. sioc-journal.cn

Another example involves the coupling of a pentapeptide fragment with a tetrapeptide fragment in solution to form the protected leuprorelin. justia.com The choice of coupling reagent is critical to prevent racemization at the C-terminus of the activating fragment. Reagents like DIC in combination with additives such as 6-Cl-HOBt or Oxyma have been found to be effective. justia.com

| Fragment 1 | Fragment 2 | Coupling Strategy | Reference |

| pGlu-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-DLeu-Leu-OH | Fmoc-Arg(Pbf)-Pro-NHEt | Solution-phase coupling | justia.com |

| pGlu-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-OH | H-DLeu-Leu-Arg(Pbf)-Pro-NHEt | Solution-phase coupling | justia.com |

| Protected Heptapeptide (SPPS) | Fmoc-Arg(Pbf)-Pro-NHEt (LPPS) | (7+2) Segment Condensation | sioc-journal.cn |

Advanced and Green Chemistry Approaches in Leuprorelin Manufacturing Research

Continuous-Flow Microreactor Systems for Peptide Synthesis

Continuous-flow microreactor technology represents a significant advancement in peptide synthesis, including for leuprorelin. jlu.edu.cn This approach offers several advantages over traditional batch synthesis, such as improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. vapourtec.comnih.gov

A green and efficient synthesis of leuprorelin has been reported using a continuous-flow system. jlu.edu.cn This method employed benzyloxycarbonyl (Cbz)-protected amino acids. The coupling reactions were carried out efficiently in micro-channel reactors, followed by extraction to remove impurities. A key innovation was the rapid and clean deprotection of the Cbz group via hydrogenolysis in a packed-bed reactor containing a Pd/C catalyst. jlu.edu.cn This continuous-flow approach allows for stoichiometric amidation and catalytic deprotection, which dramatically reduces the consumption of raw materials. jlu.edu.cn

Another development is a tag-assisted continuous-flow LPPS method. sioc-journal.cn This involves using a hydrophobic silicon-based carrier to facilitate the synthesis and purification of the peptide. This system, which includes amidation, deprotection, and extraction modules, allows for the use of greener solvents like ethyl acetate (B1210297) and avoids hazardous reagents like piperidine. sioc-journal.cn Such continuous-flow systems not only enhance the sustainability of peptide synthesis but also open new avenues for the large-scale, cost-effective manufacturing of therapeutic peptides like leuprorelin. nih.gov

Electrochemical Peptide Synthesis Methodologies for Reduced Waste

A notable application of this green methodology has been in the synthesis of leuprorelin. rsc.orgnih.gov Researchers have successfully developed a biphasic electrochemical peptide synthesis approach that has been applied to the production of this commercial peptide active pharmaceutical ingredient (API). nih.govrsc.org This method avoids the use of conventional coupling reagents, which are a major source of waste. rsc.orgnih.gov

The core of this electrochemical process involves the anodic oxidation of triphenylphosphine (B44618) (Ph3P). rsc.orgnih.gov This generates a phosphine (B1218219) radical cation (Ph3P•+) that acts as the coupling reagent, activating the carboxylic acid of an amino acid for amide bond formation. nih.govdigitellinc.com A key byproduct of this reaction is triphenylphosphine oxide (Ph3PO). nih.gov Crucially, Ph3PO can be recovered and reduced back to Ph3P, making the phosphine a potentially recyclable coupling reagent. rsc.orgdigitellinc.com This recyclability presents a significant advantage over the byproducts of typical coupling reagents, which are generally discarded as waste. rsc.orgnih.gov

In one specific synthesis of leuprorelin using this method, a soluble tag-assisted liquid-phase peptide synthesis (LPPS) was employed. rsc.orgnih.gov This strategy facilitates the purification process, allowing for the selective recovery of the desired peptide and the Ph3PO byproduct through simple phase separation. nih.gov The synthesis of the protected form of leuprorelin was achieved in a 45% yield over 16 steps, with an average yield exceeding 95% for each step. nih.govrsc.org Following the electrochemical steps, a final acidic global deprotection step yielded leuprorelin quantitatively. nih.gov

This electrochemical approach, combined with a soluble tag strategy, not only minimizes waste from coupling reagents but also simplifies the purification process, further contributing to a greener synthetic route. digitellinc.com The successful synthesis of a complex nonapeptide like leuprorelin highlights the potential of electrochemical methods to serve as a viable and more sustainable alternative to conventional peptide synthesis techniques. nih.govrsc.orgdigitellinc.com

| Parameter | Finding | Citations |

| Methodology | Biphasic electrochemical peptide synthesis combined with soluble tag-assisted liquid-phase peptide synthesis (LPPS). | rsc.orgnih.gov |

| Coupling Reagent | Triphenylphosphine (Ph3P), which is electrochemically oxidized to the active phosphine radical cation (Ph3P•+). | nih.govdigitellinc.com |

| Key Byproduct | Triphenylphosphine oxide (Ph3PO), which is potentially recyclable back to Ph3P. | rsc.orgnih.gov |

| Target Peptide | Leuprorelin (protected form). | nih.govrsc.org |

| Overall Yield | 45% over 16 steps for the protected leuprorelin. | nih.govrsc.org |

| Average Step Yield | >95%. | nih.govrsc.org |

| Purity (Protected Form) | Estimated to be 81% by HPLC. | nih.gov |

| Final Deprotection | Acidic global deprotection afforded leuprorelin quantitatively. | nih.gov |

| Key Advantage | Avoids traditional coupling reagents, reducing chemical waste and allowing for reagent recycling. | rsc.orgnih.govdigitellinc.com |

Mechanistic Investigations of Leuprorelin at the Cellular and Molecular Level

Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptors

The initial and most critical step in leuprorelin's mechanism is its binding to and activation of GnRH receptors (GnRHR) on pituitary gonadotrope cells. patsnap.commdpi.com The GnRHR is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. unimi.itnih.gov Leuprorelin's structural modifications compared to native GnRH enhance its efficacy as a therapeutic agent. mdpi.com

Leuprorelin (B1674837) is engineered for increased stability and a higher binding affinity for the GnRH receptor compared to the endogenous GnRH peptide. unimi.itmdpi.com This is primarily achieved through the substitution of the glycine (B1666218) residue at position 6 of the native GnRH sequence with a D-leucine. mdpi.com This modification makes the analogue more resistant to enzymatic degradation and stabilizes a specific three-dimensional structure (a β-II' turn) that is favorable for high-affinity receptor binding. mdpi.com

The binding affinity of GnRH analogues is a key determinant of their potency. unimi.it Studies measuring the in vitro binding affinity of various compounds to the human GnRH receptor have quantified these interactions. For instance, competitive binding assays using cell membranes expressing the GnRH receptor show that leuprorelin binds with high affinity, demonstrating an IC₅₀ value of 0.64 nM in one such study. mdpi.com Research has shown that other synthetic analogues can achieve even higher affinities through different structural modifications. mdpi.com

| Compound | Binding Affinity (IC₅₀, nM) | Reference |

|---|---|---|

| Leuprolide (Leuprorelin) | 0.64 | mdpi.com |

| con3 (Mitoxantrone-GnRH conjugate) | 0.07 | mdpi.com |

| con7 (Mitoxantrone-GnRH conjugate) | 0.06 | mdpi.com |

Upon binding, leuprorelin acts as a potent agonist, inducing a series of conformational changes in the GnRH receptor that are essential for signal transduction. nih.gov This activation process involves significant structural rearrangements of the receptor's transmembrane helices. pnas.org Cryo-electron microscopy studies of the GnRH receptor have revealed that ligand binding induces an outward shift of transmembrane helix 6 (TM6), a smaller inward movement of TM7, and a notable displacement of TM5. pnas.org These movements alter the shape of the intracellular receptor surface, creating a binding site for and allowing the engagement of heterotrimeric G proteins. ijbs.comresearchgate.net The binding of the agonist ligand deep within the transmembrane core is pivotal for triggering these activating conformational changes. pnas.org

Receptor Binding Kinetics and Ligand Affinity

Post-Receptor Signaling Pathways and Intracellular Responses

The conformational changes in the GnRH receptor initiate a cascade of intracellular signaling events. nih.gov This process translates the external hormonal signal into a specific cellular response within the pituitary gonadotrope.

The GnRH receptor predominantly couples to the Gq/11 family of G proteins. pnas.orgoup.com When leuprorelin activates the receptor, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), prompting the associated Gαq subunit to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). the-scientist.com This exchange causes the activated Gαq-GTP subunit to dissociate from the Gβγ dimer. ebi.ac.uk

The freed Gαq-GTP subunit then activates its downstream effector, phospholipase C (PLC). pnas.org PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). oup.com Some evidence also suggests potential involvement of the Gαs/cAMP pathway in the initial response to GnRH agonists. oup.com

The activation of downstream signaling molecules, such as PKC and calcium-dependent kinases, ultimately leads to the regulation of gene expression and protein synthesis in the target pituitary cells. nih.govoup.com These kinases phosphorylate a variety of cellular proteins, including transcription factors. libretexts.org Activated transcription factors translocate to the nucleus and bind to specific regulatory elements on the DNA, modulating the transcription of target genes. libretexts.orgnih.gov

In pituitary gonadotropes, this signaling cascade stimulates the expression of the genes that encode the subunits of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.comnih.gov This leads to increased synthesis of these protein hormones, which are then secreted from the cell. nih.gov The initial administration of leuprorelin therefore causes a transient surge in LH and FSH production, a phenomenon known as the "flare effect". patsnap.com

Downstream Signaling Cascade Activation (e.g., G-protein coupled pathways)

Mechanisms of Receptor Desensitization and Downregulation

While initial exposure to leuprorelin stimulates the pituitary, continuous and non-pulsatile administration leads to a profound suppression of gonadotropin release. patsnap.compatsnap.com This paradoxical effect is the result of receptor desensitization and downregulation, processes that render the gonadotrope cells unresponsive to the constant stimulation. patsnap.comresearchgate.net

The process begins with receptor desensitization, which involves the uncoupling of the GnRH receptor from its G-protein signaling machinery. unimi.it This is a rapid process that can be initiated by the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs). ijbs.commdpi.com This phosphorylation promotes the binding of proteins called arrestins, which sterically hinder the receptor's interaction with G proteins, effectively turning off the signal. ijbs.com

Following desensitization, the receptors are removed from the cell surface via internalization into endosomes. nih.gov The GnRH receptor is known to internalize relatively slowly compared to other GPCRs, a feature attributed to its uniquely short C-terminal tail. unimi.itnih.gov Once internalized, receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes. nih.gov

With chronic exposure to an agonist like leuprorelin, the rate of receptor degradation exceeds the rate of synthesis and recycling, leading to a significant reduction in the total number of GnRH receptors on the cell surface. patsnap.comunimi.it This process, known as downregulation, is the key mechanism responsible for the long-term suppression of LH and FSH secretion and the resulting decrease in gonadal steroid production. patsnap.comresearchgate.net

Role of Continuous GnRH Receptor Stimulation

Leuprorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), exerts its therapeutic effects through a paradoxical mechanism involving the continuous stimulation of GnRH receptors (GnRHR) on pituitary gonadotrope cells. drugbank.comwikipedia.orgbccancer.bc.ca Unlike the natural, pulsatile secretion of GnRH from the hypothalamus which maintains normal reproductive function, the sustained administration of leuprorelin leads to a state of pituitary desensitization and subsequent downregulation of the reproductive axis. wikipedia.orgurologytimes.comnih.gov

Initially, as a potent GnRH agonist, leuprorelin binds to and activates GnRHRs, triggering an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. wikipedia.orgpatsnap.comtandfonline.com This transient increase in gonadotropins, in turn, stimulates the gonads to produce sex hormones, leading to a temporary rise in testosterone (B1683101) levels in males and estradiol (B170435) levels in females. bccancer.bc.capatsnap.comfda.gov This initial stimulatory phase is often referred to as the "flare effect."

However, the continuous and non-pulsatile presence of leuprorelin leads to a profound change in the pituitary's response. The constant stimulation of GnRHRs causes them to become desensitized and unresponsive to further GnRH signaling. wikipedia.orgpatsnap.com This desensitization is a key molecular event that underpins the therapeutic efficacy of leuprorelin. Over a period of two to four weeks of continuous administration, this process leads to a significant reduction in the secretion of LH and FSH. drugbank.combccancer.bc.cafda.gov The suppressed gonadotropin levels result in a dramatic decrease in the production of gonadal steroids, achieving a state of medical castration. bccancer.bc.cacreative-diagnostics.com This suppression of sex hormone production is the primary mechanism through which leuprorelin is effective in treating hormone-dependent conditions. drugbank.com

Table 1: Hormonal Changes Following Continuous Leuprorelin Administration

| Time Point | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) | Testosterone (in males) / Estradiol (in females) |

| Initial Phase (First 1-2 weeks) | ↑ (Surge) | ↑ (Surge) | ↑ (Transient Increase) |

| Therapeutic Phase (After 2-4 weeks) | ↓ (Suppressed) | ↓ (Suppressed) | ↓ (Reduced to castrate/postmenopausal levels) |

Endocytosis and Receptor Trafficking in Desensitization Processes

The desensitization of GnRH receptors in response to continuous leuprorelin exposure is a complex process involving changes at the cell surface and within the cell. A critical component of this is the internalization of the GnRH receptor through a process called endocytosis. While mammalian GnRH receptors are unique in that they lack the C-terminal tail common to many G protein-coupled receptors (GPCRs), which is typically involved in rapid desensitization and internalization, they still undergo internalization, albeit through different mechanisms. iranarze.irfrontiersin.org

Upon continuous binding of an agonist like leuprorelin, the GnRH receptor-agonist complex can be internalized from the cell surface. iranarze.iroup.com This process removes the receptors from the plasma membrane, making them unavailable for further stimulation. The internalized receptors can then be trafficked within the cell to different compartments. Some may be targeted to lysosomes for degradation, leading to a long-term reduction in the total number of receptors, a phenomenon known as downregulation. oup.comnih.gov Alternatively, some receptors may be recycled back to the cell surface after a period of time. nih.gov

Research suggests that the desensitization process is not solely dependent on receptor internalization. iranarze.ir Other post-receptor mechanisms play a significant role. These include the uncoupling of the receptor from its intracellular signaling partners, the G proteins, and the desensitization of downstream signaling molecules. frontiersin.orgoup.comoup.com For instance, sustained GnRH stimulation has been shown to down-regulate Gαq/11 expression and desensitize signaling pathways dependent on protein kinase C (PKC), cAMP, and calcium. frontiersin.orgoup.com This multifaceted desensitization ensures a profound and sustained suppression of gonadotropin release even in the continued presence of the agonist. oup.com Studies on prostate cancer cells have also indicated that leuprorelin can induce a post-transcriptional increase in GnRH receptor expression at the plasma membrane, suggesting a complex regulation of receptor trafficking. nih.gov

Elucidation of Initial Hormonal Surge ("Flare Effect") Mechanisms

The initial hormonal surge, or "flare effect," is a well-documented phenomenon that occurs at the beginning of leuprorelin therapy. wikipedia.orgbccancer.bc.capatsnap.com This transient increase in hormone levels is a direct consequence of leuprorelin's mechanism of action as a potent GnRH receptor agonist. bccancer.bc.capatsnap.com

Upon initial administration, leuprorelin binds to and strongly activates the GnRH receptors on the anterior pituitary gonadotropes. wikipedia.orgbccancer.bc.ca This potent stimulation mimics a super-physiological pulse of natural GnRH, leading to a significant and immediate release of stored LH and FSH. tandfonline.comwikipedia.org The surge in circulating LH and FSH levels directly stimulates the gonads (testes in males and ovaries in females) to increase their production and secretion of sex steroids. wikipedia.orgfda.gov

In men, this results in a temporary but marked increase in serum testosterone levels, which can be up to 50% above baseline. wikipedia.orgfda.gov This testosterone surge typically occurs within the first one to two weeks of treatment. wikipedia.org In women, a similar transient increase in estradiol levels is observed. bccancer.bc.ca

This initial flare is a predictable outcome of initiating therapy with a GnRH agonist. bccancer.bc.ca The clinical implications of this hormonal surge are significant, particularly in patients with hormone-sensitive cancers, where a temporary increase in tumor-stimulating hormones can potentially exacerbate symptoms. bccancer.bc.catandfonline.com For example, in men with advanced prostate cancer, this can lead to a temporary increase in bone pain or urinary obstruction. bccancer.bc.ca Due to this effect, anti-androgens are often co-administered at the start of leuprorelin therapy to block the effects of the testosterone surge. bccancer.bc.ca

The flare effect is a temporary phase. As continuous leuprorelin administration leads to GnRH receptor desensitization and downregulation, the pituitary's ability to secrete LH and FSH is suppressed, and consequently, sex hormone levels decline to castrate or postmenopausal levels within two to four weeks, marking the beginning of the therapeutic phase. bccancer.bc.catandfonline.comfda.gov

Table 2: Timeline of the Leuprorelin-Induced Flare Effect

| Time After Initial Administration | Hormonal Event | Clinical Manifestation |

| Minutes to Hours | Leuprorelin binds to and activates GnRH receptors. | - |

| First 1-2 Weeks | Surge in LH and FSH secretion. | Transient increase in testosterone (males) or estradiol (females). |

| First Few Weeks | Potential for temporary worsening of symptoms in hormone-sensitive conditions. | "Tumor flare" in cancer patients. |

| 2-4 Weeks | GnRH receptor desensitization and downregulation lead to suppressed LH and FSH. | Decline of sex hormones to therapeutic levels. |

Preclinical Pharmacodynamics of Leuprorelin

In Vitro Studies on Cellular Models

In vitro research has been crucial in elucidating the direct cellular effects of leuprorelin (B1674837), particularly on pituitary cells and hormone-sensitive cancer cell lines.

A variety of cell culture systems have been employed to study leuprorelin's mechanism of action. Dispersed primary pituitary cell cultures from rats have been a foundational model. oup.com Although these primary cultures contain a heterogeneous mix of cell types, with gonadotropes making up a small fraction, they have been instrumental in initial investigations. oup.com

To overcome the limitations of primary cultures, immortalized pituitary cell lines, such as the αT3-1 mouse pituitary gonadotroph cell line, have been used. oup.compnas.org These cell lines provide a homogenous population of gonadotropes, which is advantageous for mechanistic studies. oup.com Additionally, various human prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU-145) types, are used to study the direct effects of leuprorelin on cancer cells that express GnRH receptors. spandidos-publications.comnih.gov Studies have also utilized primary co-culture systems of epithelial and stromal cells from prostate adenocarcinoma samples to more closely mimic the in vivo tumor microenvironment. Human preovulatory granulosa cells have also been cultured to assess direct ovarian effects. nih.gov

In vitro studies demonstrate that leuprorelin's effects are complex, involving receptor regulation and modulation of downstream signaling pathways. Continuous exposure of pituitary cells to leuprorelin leads to desensitization and downregulation of GnRH receptors. aemps.esnih.gov This process is central to its therapeutic action of suppressing gonadotropin release. nih.gov An in vitro study using rat pituitary cells showed that cells desensitized by a continuous infusion of a GnRH agonist still responded to potassium chloride, suggesting that pituitary desensitization is not solely a receptor-mediated event and may involve post-receptor processes. nih.gov

In prostate cancer cell lines, leuprorelin has demonstrated direct antiproliferative effects. spandidos-publications.com It has been shown to reduce the mitogenic effects of dihydrotestosterone (B1667394) (DHT) in LNCaP cells and epidermal growth factor (EGF) in PC-3 cells. spandidos-publications.com This antiproliferative action may be mediated by modulating signaling pathways like the extracellular signal-regulated kinase (ERK1/2) pathway. spandidos-publications.com Interestingly, in human preovulatory granulosa cells, leuprorelin did not affect basal or FSH-stimulated estradiol (B170435) production, suggesting that human granulosa cells are not acutely sensitive to a direct action by GnRH analogues on estradiol steroidogenesis. nih.gov

Cell Culture Systems for Investigating Leuprorelin Action

Animal Model Studies of Pharmacological Action

Studies in various animal models, predominantly rodents, have been fundamental to understanding the systemic pharmacodynamic effects of leuprorelin.

Leuprorelin profoundly impacts the hypothalamic-pituitary-gonadal (HPG) axis. nih.govportlandpress.com Administration in rodents initially stimulates the pituitary to release LH and FSH, leading to a transient surge in gonadal steroids. fda.govnih.gov However, continuous, chronic administration leads to the desensitization of pituitary GnRH receptors. mdpi.comwikipedia.org This downregulation disrupts the normal pulsatile signaling required for sustained gonadotropin secretion, resulting in a significant and sustained suppression of LH and FSH release. mdpi.comcbg-meb.nl This "pharmacological castration" effectively shuts down the HPG axis, a state that is reversible upon discontinuation of the treatment. fda.govtga.gov.au Studies in rats have shown that leuprorelin treatment can suppress the elevated GnRH receptor mRNA levels seen in certain disease models. plos.org

The primary endocrine effect of continuous leuprorelin administration in animal models is the suppression of gonadotropin and sex steroid levels. cbg-meb.nl In male rats and dogs, leuprorelin administration leads to an initial flare-up of LH, FSH, and testosterone (B1683101), followed by a sharp decline to castrate levels. mdpi.comcbg-meb.nlnih.gov This suppression can be maintained for extended periods with depot formulations. nih.gov Similarly, in female rats, continuous treatment suppresses estrogen levels to post-menopausal-like concentrations and disrupts the estrous cycle. fda.govnih.gov Studies in transgenic mouse models of Alzheimer's disease also demonstrated that leuprorelin treatment significantly lowered serum levels of estradiol and testosterone. plos.org

The profound hormonal suppression induced by leuprorelin leads to significant, yet generally reversible, changes in the reproductive organs of animal models. fda.govnih.gov In male rats, treatment causes marked atrophy of the testes and prostate. fda.govfda.gov Histological examination of the testes in treated rats reveals significant degeneration of the seminiferous tubules. nih.gov However, these changes, including the recovery of spermatogenesis, have been shown to be largely reversible after treatment is discontinued. nih.govabbvie.ca In one study, leuprorelin therapy was even able to reverse testicular atrophy that had been induced by a chemical toxin. oup.comnih.gov

In female rats, leuprorelin administration results in atrophy of the uterus and ovaries. fda.govnih.govfrontiersin.org Studies in rat models of endometriosis have shown that leuprorelin markedly suppresses the growth of ectopic endometrial tissue, mirroring the atrophic effects seen in the uterus. nih.gov These changes in organ weight and histology are consistent with the induced state of hypoestrogenism. nih.govfrontiersin.org The reversibility of these effects has also been documented, with reproductive function and organ morphology returning to normal after a recovery period. nih.govabbvie.ca

Preclinical Pharmacokinetics and Biotransformation of Leuprorelin

Absorption Mechanisms in Research Models

Leuprorelin (B1674837), a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), faces significant hurdles in oral administration due to its peptide nature. nih.govfda.gov Its absorption characteristics have been extensively studied in various animal models to understand these challenges and explore potential enhancement strategies.

Oral Bioavailability Challenges and Enhancement Strategies in Animal Models

Leuprorelin is not active when administered orally. fda.govtga.gov.au The primary challenges to the oral bioavailability of leuprorelin are its poor membrane permeability and extensive degradation by proteolytic enzymes in the gastrointestinal (GI) tract. nih.govhpra.ieresearchgate.net In rat models, the oral bioavailability of leuprolide is reported to be less than 1%. nih.gov Studies in anesthetized rats using an intestine loop model demonstrated that bioavailability varied by intestinal region, with values of 1.28% in the jejunum, 5.62% in the ileum, and 9.59% in the colon. nih.gov However, in conscious rats, the bioavailability from both ileal and colonic administration was less than 1%. nih.gov

The transport of leuprolide across the intestinal epithelium appears to occur via passive diffusion. researchgate.netnih.gov The low oral absorption is also attributed to enzymatic degradation. tandfonline.com Research has shown that leuprolide is rapidly degraded in rat intestinal homogenates. tandfonline.com

To overcome these challenges, various enhancement strategies have been investigated in animal models:

Permeation Enhancers: Co-administration of sodium salicylate, a permeation enhancer, with leuprolide in the ascending colon of conscious rats resulted in a four-fold increase in bioavailability. nih.gov Medium-chain fatty acids like sodium caprate are also used to open tight junctions between epithelial cells, facilitating transport. mdpi.com

Enzyme Inhibitors: The use of protease inhibitors can protect leuprolide from degradation. In rat intestinal mucosal homogenates, inhibitors like antipain (B1666059) and 3,4-dichloroisocoumarin (B162991) significantly suppressed leuprolide degradation. tandfonline.com

Formulation Strategies:

Emulsions: Water-in-oil emulsions of a lipophilic salt of leuprolide have shown to improve intraduodenal bioavailability in rats to approximately 1% to 10%, a significant increase compared to aqueous solutions. nih.gov

Nanoparticles: Encapsulating leuprolide in nanoparticulate carriers made from materials like polyacrylic acid can protect it from enzymatic degradation and enhance absorption. researchgate.nettandfonline.com In rats, oral administration of leuprolide in nanoparticulate tablets led to a 4.2-fold increase in relative bioavailability compared to control tablets. tandfonline.com Self-microemulsifying drug delivery systems (SMEDDS) have also been shown to protect leuprolide from enzymatic degradation by trypsin and α-chymotrypsin in vitro and improved oral bioavailability in rats by 17.2-fold compared to a control solution. researchgate.net

Chemical Modifications: Strategies such as lipidation, peptide cyclization, and incorporating non-natural amino acids are being explored to increase stability and permeability. mdpi.commdpi.com

Table 1: Oral Bioavailability of Leuprolide in Rat Models

| Animal Model | Administration Site | Bioavailability (%) | Enhancement Strategy |

|---|---|---|---|

| Anesthetized Rat (Intestine Loop) | Jejunum | 1.28 | None |

| Anesthetized Rat (Intestine Loop) | Ileum | 5.62 | None |

| Anesthetized Rat (Intestine Loop) | Colon | 9.59 | None |

| Conscious Rat | Ileum/Colon | <1 | None |

| Conscious Rat | Ascending Colon | 4-fold increase | Co-administration with Sodium Salicylate |

| Rat | Oral | 4.2-fold increase (relative) | Polyacrylic Acid Nanoparticulate Tablet |

| Rat | Oral | 17.2-fold increase | Self-Microemulsifying Drug Delivery System (SMEDDS) |

Distribution Characteristics in Animal Tissues

Following absorption, leuprorelin distributes into various tissues. Studies in animal models provide insight into its volume of distribution and tissue-specific accumulation.

Volume of Distribution Studies in Animal Models

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. In male rats, the volume of distribution for leuprolide has been estimated to be 487.40 mL following subcutaneous injection of a leuprolide solution. mdpi.comresearchgate.netnih.gov

Tissue-Specific Distribution Patterns in Preclinical Species

Preclinical studies indicate that leuprorelin does not distribute uniformly throughout the body. High concentrations of leuprorelin have been observed in the kidney, liver, pineal gland, and pituitary tissue. bccancer.bc.ca In contrast, lower concentrations are found in the hypothalamus, cerebral cortex, and muscle. bccancer.bc.ca Studies in rats and dogs using radiolabeled leuprolide confirmed its distribution and subsequent metabolism. fda.govfda.govfda.gov

Metabolic Pathways and Metabolite Identification

Leuprorelin, being a peptide, is primarily metabolized through enzymatic degradation into smaller, inactive peptide fragments.

Role of Peptidases in Leuprorelin Degradation

The metabolism of leuprorelin is not mediated by cytochrome P-450 (CYP) enzymes but rather by peptidases. hpra.iefda.gov These enzymes are found in various organs, including the liver, kidney, and hypothalamus, as well as in the gastrointestinal tract. bccancer.bc.ca

In vivo studies in rats and dogs have shown that leuprolide is metabolized into smaller, inactive peptides. fda.govfda.govfda.gov The identified metabolites include a pentapeptide (Metabolite I or M-I), tripeptides (Metabolites II and III), and a dipeptide (Metabolite IV). fda.govfda.govfda.gov These fragments can be further broken down. fda.govfda.gov In vitro studies using mouse kidney cell homogenates identified cleavage of leuprorelin at the peptide bonds between Trp3-Ser4 and Ser4-Tyr5. researchgate.net Research on rat intestinal mucosal homogenates also points to the involvement of serine proteases like chymotrypsin (B1334515) and trypsin in leuprolide metabolism. tandfonline.com

Table 2: Identified Metabolites of Leuprorelin in Animal Models

| Metabolite | Description | Animal Model | Reference |

|---|---|---|---|

| Metabolite I (M-I) | Pentapeptide | Rats, Dogs | fda.govfda.govfda.gov |

| Metabolite II | Tripeptide | Rats, Dogs | fda.govfda.govfda.gov |

| Metabolite III | Tripeptide | Rats, Dogs | fda.govfda.govfda.gov |

| Metabolite IV | Dipeptide | Rats, Dogs | fda.govfda.govfda.gov |

Identification and Characterization of Inactive Peptide Metabolites

Preclinical studies in animal models, primarily rats and dogs, have demonstrated that leuprorelin undergoes metabolic degradation into smaller, inactive peptide fragments. fda.govrxlist.comabbvie.ca The primary metabolic pathway is hydrolysis, catalyzed by peptidase enzymes. nih.gov

The principal metabolite identified is a pentapeptide known as M-I . fda.govrxlist.com In addition to M-I, further breakdown of leuprorelin results in the formation of smaller peptides, including two tripeptides, designated as M-II and M-III , and a dipeptide, M-IV . fda.govrxlist.comabbvie.ca These metabolites are considered pharmacologically inactive. fda.govrxlist.com

In vitro studies using mouse kidney homogenates have identified cleavage of the peptide bonds between Trp3-Ser4 and Ser4-Tyr5 as key sites of metabolism. researchgate.net The primary sequence of leuprorelin is Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. wikipedia.orgnih.gov Based on the known cleavage sites, the identities of the major metabolites have been deduced.

Table 1: Identified Inactive Metabolites of Leuprorelin in Preclinical Species

| Metabolite ID | Peptide Class | Inferred Amino Acid Sequence |

| M-I | Pentapeptide | Tyr-D-Leu-Leu-Arg-Pro |

| M-II | Tripeptide | Data not available in sources |

| M-III | Tripeptide | Data not available in sources |

| M-IV | Dipeptide | Data not available in sources |

This table is based on available data from preclinical studies. The exact sequences for M-II, M-III, and M-IV are not explicitly detailed in the reviewed literature.

Involvement of Cytochrome P450 Enzymes (CYP) in Leuprorelin Metabolism

A significant body of evidence from preclinical research indicates that the cytochrome P450 (CYP) enzyme system is not the primary pathway for leuprorelin metabolism. nih.govnih.gov As a peptide, leuprorelin is primarily degraded by peptidases. nih.gov

Specific studies have concluded that because leuprorelin is metabolized by peptidases and has a plasma protein binding of approximately 46%, drug-drug interactions mediated by the CYP450 system are not expected. nih.gov This assertion is supported by the absence of reported pharmacokinetic-based drug-drug interaction studies involving this mechanism. nih.gov Research indicates that leuprorelin does not undergo significant metabolism through phase I or phase II pathways that typically involve CYP enzymes. fda.gov

While some in vitro studies have explored the NADPH-dependency of leuprorelin catabolism in liver and kidney S9 fractions, this was not attributed to CYP or FMO enzymes but rather to processes that activate peptidases. researchgate.net

Excretion Pathways in Preclinical Species

Preclinical investigations in animal models have established that the primary route of elimination for leuprorelin and its metabolites is through the kidneys. aemps.es Studies utilizing radiolabeled leuprorelin (¹⁴C-leuprolide) in rats and dogs have provided quantitative data on its excretion.

In male rats, approximately 49% of the administered radioactivity was recovered in the urine. aemps.es In dogs, this figure was higher, with about 68% of the radioactivity excreted via the renal route. aemps.es Fecal excretion accounted for a smaller portion of elimination, with approximately 22% in rats and 17% in dogs, occurring mainly via the bile. aemps.es

Table 2: Excretion of ¹⁴C-Leuprorelin Acetate (B1210297) in Male Rats and Dogs

| Species | Route of Excretion | Percentage of Administered Dose |

| Rat | Urine | ~49% |

| Feces | ~22% | |

| Expired Air | ~16% | |

| Dog | Urine | ~68% |

| Feces | ~17% | |

| Expired Air | ~12% |

Data sourced from a public assessment report. aemps.es

Renal Clearance Mechanisms of Leuprorelin and its Metabolites

The renal clearance of small peptides like leuprorelin is a multifaceted process. For peptides with a molecular weight under 10 kDa, glomerular filtration is a primary mechanism of excretion. scirp.org Following filtration, peptides can be degraded by enzymes located at the brush border of proximal tubular cells. researchgate.net

In preclinical studies, both the parent leuprorelin and its metabolites, primarily M-I, have been detected in the urine. nih.govresearchgate.netfda.gov However, in one study, less than 5% of the administered dose was recovered in the urine as the parent drug and the M-I metabolite, suggesting significant renal metabolism or reabsorption of the filtered peptide and its fragments. nih.govfda.gov

The general principles of peptide renal clearance involve:

Glomerular Filtration: Small molecules like leuprorelin are typically filtered from the blood as it passes through the glomeruli of the kidneys. scirp.orgnih.gov

Tubular Reabsorption and Catabolism: Filtered peptides can be reabsorbed by the proximal tubules and subsequently broken down into smaller peptides or amino acids by intracellular peptidases.

Tubular Secretion: While less emphasized for peptides compared to small molecules, active transport mechanisms can also contribute to the movement of substances from the blood into the tubular fluid for excretion.

The rapid clearance and short half-life of many peptides are attributed to a combination of enzymatic degradation throughout the body and efficient renal clearance. nih.gov Strategies to prolong the half-life of peptide drugs often focus on modifying their structure to reduce susceptibility to both proteolysis and renal filtration. nih.govnih.gov

Advanced Drug Delivery System Research for Leuprorelin

Principles of Sustained-Release Formulation Development for Peptides

The development of sustained-release formulations for peptides like leuprorelin (B1674837) is a complex process guided by several key principles. Peptides are prone to enzymatic degradation and have poor stability, making their delivery a significant challenge. tandfonline.comijpsjournal.com Therefore, the primary objective of a sustained-release system is to protect the peptide from the harsh physiological environment and control its release over a prolonged period. ijpsjournal.com

Key considerations in developing these formulations include:

Biocompatibility and Biodegradability : The materials used to encapsulate the peptide must be biocompatible, causing no significant tissue irritation or toxicity, and biodegradable, breaking down into non-toxic products that are easily cleared from the body. nih.gov

Drug Stability : The formulation must preserve the peptide's chemical and physical integrity throughout the manufacturing process and its shelf-life. mdpi.com

Controlled Release Kinetics : The system should be designed to release the drug at a predetermined rate to maintain therapeutic concentrations within the desired window, avoiding initial toxic bursts and subsequent sub-therapeutic levels. drug-dev.com

Drug Loading and Encapsulation Efficiency : The formulation should allow for a high concentration of the peptide to be incorporated to minimize the injection volume. aapsnewsmagazine.org

Injectability : For parenteral routes, the formulation must be easily injectable through standard needles, which is influenced by factors like particle size and viscosity. tandfonline.comaapsnewsmagazine.org

Novel Drug Delivery Systems (NDDS) such as polymeric microspheres and in-situ forming gels have been revolutionary in addressing these challenges for peptide therapeutics. ijpsjournal.com These systems can protect peptides from degradation, enable controlled release, and enhance their pharmacokinetic profiles. ijpsjournal.com

Polymeric Microsphere Technologies for Controlled Release

Polymeric microspheres are a well-established technology for the controlled release of peptides like leuprorelin. ijper.orgmdpi.com These systems encapsulate the drug within a biodegradable polymer matrix, which gradually erodes in the body to release the active agent. Poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are the most commonly used polymers due to their excellent biocompatibility and biodegradability. kinampark.comkinampark.com

For water-soluble peptides like leuprorelin, the double emulsion-solvent evaporation (or water-in-oil-in-water, W/O/W) technique is a widely used method for preparing microspheres. kinampark.comijper.org This technique is effective for encapsulating hydrophilic drugs that would otherwise rapidly dissolve in the aqueous phase of a single emulsion system. nih.gov

The process generally involves these steps:

Primary Emulsion (W/O) : An aqueous solution of the peptide (the internal water phase, W1) is emulsified in an organic solvent (the oil phase, O) containing the dissolved polymer (e.g., PLGA). nih.govgoogle.com

Secondary Emulsion (W/O/W) : This primary W/O emulsion is then dispersed in a larger volume of an aqueous solution (the external water phase, W2), which typically contains a surfactant or stabilizer like polyvinyl alcohol (PVA), to form a double emulsion. ijper.orggoogle.com

Solvent Evaporation : The organic solvent is then removed by evaporation, which causes the polymer to precipitate and form solid microspheres encapsulating the peptide. google.comdrug-dev.com

Collection and Drying : The resulting microspheres are collected, washed, and dried to produce the final product. drug-dev.com

This method has been shown to achieve high entrapment efficiency for leuprorelin. kinampark.comijper.org However, the process involves numerous variables that can impact the final characteristics of the microspheres, such as homogenization speed, polymer concentration, and phase ratios, which must be carefully controlled. nih.govacs.org

The release of leuprorelin from PLGA microspheres is significantly influenced by the physicochemical properties of the polymer itself. By modulating these properties, the release profile can be tuned to achieve the desired duration of action. mdpi.com

Key PLGA characteristics and their impact on release kinetics include:

Molecular Weight : Higher molecular weight PLGA generally leads to slower degradation and, consequently, a slower drug release rate. mdpi.comjst.go.jp Conversely, a higher proportion of low-molecular-weight PLGA can increase the initial burst release. mdpi.comresearchgate.net

Lactide-to-Glycolide (L:G) Ratio : This ratio affects the polymer's hydrophilicity and degradation rate. PLGA with a 50:50 L:G ratio has the fastest degradation and drug release. Increasing the glycolic acid content results in a more acidic microenvironment and faster degradation due to its higher hydrophilicity. mdpi.com A 75:25 ratio has been found to be ideal for a one-month zero-order release of leuprorelin. jst.go.jp

Polymer End-Cap : The terminal group of the PLGA polymer chain can be either an ester or a carboxylic acid. Acid-capped PLGAs are more hydrophilic and degrade faster than ester-capped ones, leading to a quicker drug release. mdpi.com

Polymer Concentration : The concentration of the polymer in the oil phase during microsphere preparation can affect drug loading, particle size, and surface morphology, all of which influence the release profile. acs.org

Table 1: Impact of PLGA Properties on Leuprorelin Release

| PLGA Characteristic | Influence on Release Kinetics | Rationale | Citation |

|---|---|---|---|

| Higher Molecular Weight | Slower Release | Slower polymer degradation and erosion rate. | mdpi.com |

| Lower Molecular Weight | Faster Release / Higher Initial Burst | More rapid formation of water-soluble oligomers. | mdpi.comresearchgate.net |

| Higher Glycolide Content (e.g., 50:50 L:G) | Faster Release | Increased hydrophilicity leads to faster water penetration and hydrolysis. | mdpi.com |

| Higher Lactide Content (e.g., 75:25 L:G) | Slower, more controlled release (e.g., zero-order) | Slower degradation rate compared to 50:50 PLGA. | jst.go.jp |

| Acid End-Cap | Faster Release | Increased hydrophilicity and autocatalytic degradation. | mdpi.com |

| Ester End-Cap | Slower Release | More hydrophobic, leading to slower water uptake and degradation. |

Double Emulsion-Solvent Evaporation Technique in Microsphere Preparation

Design and Characterization of Novel Injectable Depot Formulations

Beyond pre-formed microspheres, research has focused on novel injectable depot formulations, particularly in-situ forming systems. nih.govgoogle.com These formulations are administered as a liquid but transform into a solid or semi-solid depot implant upon injection into the body. google.com This approach offers advantages such as easier manufacturing and administration without the need for reconstitution. tandfonline.comunirioja.es

One prominent example is the Atrigel® Delivery System, which is composed of a biodegradable PLGA polymer dissolved in a biocompatible solvent, N-methyl-2-pyrrolidone (NMP). nih.govnih.gov When this solution is injected, the NMP diffuses away into the surrounding tissue fluids, causing the polymer to precipitate and form a solid implant that encapsulates the drug. kinampark.comgoogle.com The drug is then released in a controlled manner as the polymer implant biodegrades. nih.gov

The design of these in-situ forming implants involves careful selection of:

Polymer : The type, molecular weight, and concentration of the polymer (e.g., PLGA, PLA) are critical for controlling the degradation rate and drug release profile. researchgate.net

Solvent : The solvent must be biocompatible and miscible with body fluids to allow for rapid diffusion and implant formation. kinampark.comgoogle.com

Additives : In some research, additives like nano-hydroxyapatite have been incorporated to further modify the degradation rate and reduce the initial burst release. researchgate.net

Characterization of these depot formulations is crucial and involves evaluating properties such as injectability, morphology of the formed implant, drug encapsulation efficiency, and in vitro/in vivo drug release profiles. ijper.orgresearchgate.net Studies have shown that these in-situ forming systems can achieve sustained release of leuprorelin for periods ranging from one to six months. nih.govresearchgate.net

Research into Alternative Delivery Modalities

While parenteral depot injections are the most successful and widely used long-acting formulations for leuprorelin, research continues into less invasive, alternative delivery routes. tandfonline.com The primary challenges for non-parenteral delivery of peptides are their low stability in the gastrointestinal (GI) tract and poor permeability across biological membranes, which leads to very low bioavailability. mdpi.comresearchgate.net

Significant research efforts are aimed at overcoming the barriers to non-parenteral peptide delivery. mdpi.comresearchgate.net